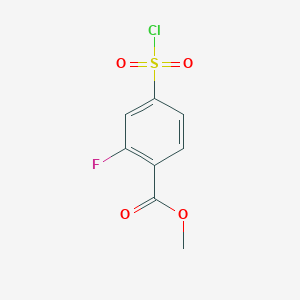
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Efficient Synthesis Processes : The synthesis of methyl 2-(chlorosulfonyl)benzoate, a compound closely related to Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, has been made more efficient using continuous-flow diazotization. This method helps in reducing side reactions such as hydrolysis, even at high concentrations of hydrochloric acid, demonstrating the potential of flow reactors in inhibiting parallel side reactions (Yu et al., 2016).
Antimicrobial Activity : Hydrazones derived from 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This research highlights the potential of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate derivatives in the development of new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Intermediate for Herbicides : The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate for herbicides, involves the transformation of 4-chloro-2-fluoroanisole into different derivatives, ultimately leading to the desired product. This showcases the role of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in the creation of agricultural chemicals (Zhou Yu, 2002).
Environmental Applications : The use of fluorinated compounds, including derivatives of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, has been studied to detect aromatic metabolites from m-Cresol in a methanogenic consortium. This research provides insight into the potential environmental applications of these compounds, particularly in understanding biodegradation pathways (Londry & Fedorak, 1993).
Electrochemical Studies : Analysis of C–F bond cleavages in methylfluorobenzoates has been carried out using convolution potential sweep voltammetry. This study is crucial in understanding the electrochemical behavior of compounds like Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and their derivatives (Muthukrishnan & Sangaranarayanan, 2010).
Mécanisme D'action
Target of Action
This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and other organic compounds
Mode of Action
It’s known that chlorosulfonyl compounds can act as electrophiles in chemical reactions . They can react with nucleophiles, leading to various chemical transformations. The fluorine atom in the compound could also influence its reactivity and interaction with targets.
Biochemical Pathways
The specific biochemical pathways affected by Methyl 4-(chlorosulfonyl)-2-fluorobenzoate are currently unknown. It’s worth noting that many benzoic acid derivatives have been found to interact with various biochemical pathways
Pharmacokinetics
A related compound, methyl 2-(chlorosulfonyl)-4-fluorobenzoate, has been reported to have high gi absorption and is bbb permeant . It’s also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and reactivity . .
Propriétés
IUPAC Name |
methyl 4-chlorosulfonyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(4-7(6)10)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDVZJLIQTVDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate | |
CAS RN |
1063733-16-3 | |
| Record name | methyl 4-(chlorosulfonyl)-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

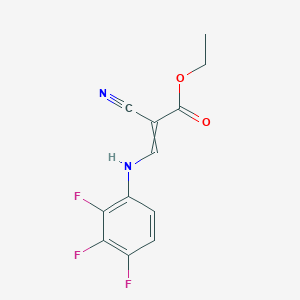
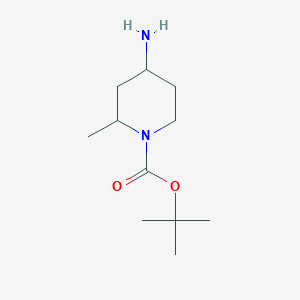

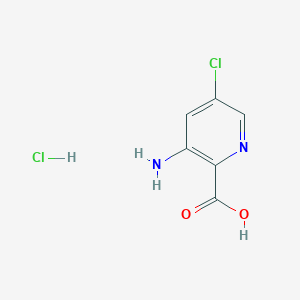
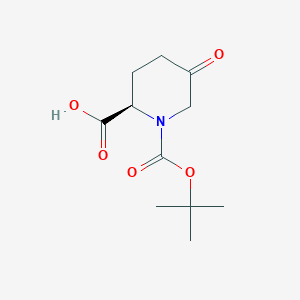

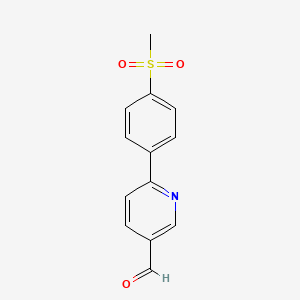

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)


![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)
